N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
Description
N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a tetrahydropyridine scaffold, with a phenyl substituent at the 2-amine position. This structural framework is associated with diverse pharmacological activities, particularly in coagulation factor X inhibition and thrombotic disease therapeutics, as observed in related analogs .
Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-2-4-9(5-3-1)14-12-15-10-6-7-13-8-11(10)16-12/h1-5,13H,6-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDMSWWPZIYBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Structural Modifications and Substitutions
The thiazolo[5,4-c]pyridine core allows for substitutions at the 5-position of the tetrahydropyridine ring and modifications to the amine group. Key analogs include:
Physicochemical Properties
- Lipophilicity : The N-phenyl derivative (logP estimated >2) is more lipophilic than the 5-methyl (logP ~1.5) or dihydrochloride (logP <0) forms, impacting absorption and distribution .
- Solubility : The dihydrochloride salt exhibits high aqueous solubility (>50 mg/mL), whereas the free base N-phenyl analog likely requires organic solvents for dissolution .
- Stability : 5-Acetyl and ester derivatives (e.g., ethyl carboxylate) may exhibit hydrolytic instability under acidic or basic conditions, limiting shelf life .
Biological Activity
N-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine (CAS No. 124458-18-0) is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C12H13N3S, and it has garnered attention for its biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The compound features a thiazolo-pyridine framework, which is known for its diverse biological activities. The presence of the phenyl group enhances its electronic properties, making it a valuable candidate for further pharmacological evaluation.
| Property | Value |
|---|---|
| Molecular Formula | C12H13N3S |
| Molecular Weight | 231.32 g/mol |
| CAS Number | 124458-18-0 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it may induce apoptosis in cancer cells through various mechanisms:
- Apoptosis Induction : The compound has been shown to promote phosphatidylserine flipping and cytochrome c release from mitochondria, leading to caspase activation. This suggests activation of the intrinsic apoptotic pathway .
- Inhibition of Cell Proliferation : In vitro studies demonstrate that this compound significantly reduces cell viability in various cancer cell lines (e.g., A549 lung cancer cells) with reported IC50 values ranging from 0.20 to 2.58 µM .
- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors involved in cell cycle regulation and apoptosis. This interaction can inhibit cell proliferation and promote programmed cell death.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against a range of bacterial strains:
- Bacterial Inhibition : Studies indicate that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial effect is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Study 1: Anticancer Efficacy
In a study published in Molecules, researchers evaluated the efficacy of this compound on various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 0.20 |
| CL15 (Lung) | 0.50 |
| MCF7 (Breast) | 1.00 |
The compound demonstrated potent cytotoxicity against these lines while showing significantly lower toxicity to normal fibroblast cells (WI38), indicating a favorable therapeutic index .
Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
These results underscore the potential application of this compound as a lead compound for developing new antimicrobial agents .
Q & A
Q. What are the established synthetic routes for N-phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of sulfur-containing precursors with carbonyl intermediates. Key steps include:
- Cyclization : Formation of the thiazolo-pyridine core via nucleophilic attack by a thiolate species on a carbonyl group, followed by ring closure under controlled temperatures (80–120°C) and inert atmospheres (e.g., nitrogen) .
- Amine functionalization : Introduction of the phenyl group via Buchwald-Hartwig coupling or nucleophilic substitution, requiring catalysts like Pd(PPh₃)₄ and solvents such as DMF or acetonitrile .
- Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity . Optimization involves adjusting reaction time (12–36 hours), temperature, and stoichiometric ratios of reagents to maximize yield (reported yields: 37–87% under varying conditions) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry of the thiazole and pyridine rings. Key signals include aromatic protons (δ 6.6–7.8 ppm) and methylene groups in the tetrahydro-pyridine moiety (δ 2.3–3.6 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 260.0825 for C₁₂H₁₃N₃S) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects trace impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiazolo[5,4-c]pyridine derivatives?
Discrepancies in bioactivity (e.g., kinase inhibition vs. anticoagulant effects) may arise from:
- Structural variations : Substituents on the phenyl group (e.g., methoxy, halogens) alter target selectivity. For example, 5-methyl derivatives show Factor Xa inhibition (IC₅₀ = 12 nM) , while N-aryl variants interact with histamine H₃ receptors .
- Assay conditions : Differences in cell lines (HEK293 vs. CHO) or enzyme sources (recombinant vs. native) impact potency. Standardize assays using validated protocols (e.g., chromogenic substrate for Factor Xa) .
- Purity : Trace solvents (e.g., DMSO residues) or unreacted intermediates (e.g., carboxylic acid byproducts) may artifactually modulate activity. Confirm purity via LC-MS before testing .
Q. What strategies enhance the aqueous solubility and stability of this compound for in vivo studies?
- Salt formation : Conversion to hydrochloride or trihydrochloride salts improves solubility (e.g., 45 mg/mL in PBS for trihydrochloride vs. 2 mg/mL for free base) .
- Prodrug design : Esterification of the amine group (e.g., ethyl carbamate derivatives) enhances permeability and metabolic stability .
- Formulation : Use cyclodextrin complexes (e.g., hydroxypropyl-β-cyclodextrin) or lipid nanoparticles to prevent aggregation in physiological buffers .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
- Core modifications : Replace the tetrahydro-pyridine ring with piperidine (rigidity) or morpholine (polarity) to alter binding to hydrophobic pockets in enzymes .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance π-stacking with aromatic residues in kinase active sites .
- QSAR modeling : Use 3D pharmacophore models (e.g., Schrödinger Phase) to predict interactions with Factor Xa or histamine receptors, prioritizing analogs with lower steric clash scores .
Q. What methodologies address conflicting data in reaction yields during scale-up synthesis?
- Process optimization : Replace batch reactions with flow chemistry to maintain consistent temperature and mixing (critical for exothermic steps like cyclization) .
- Catalyst screening : Test Pd-based catalysts (e.g., Xantphos-Pd-G3) for coupling steps to reduce side products (e.g., dehalogenation byproducts) .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates .
Q. Notes
- For advanced queries, integrate computational tools (e.g., molecular docking, QSAR) with experimental validation to resolve mechanistic ambiguities.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
